methyl 2-(furan-2-ylformamido)propanoate

Fragment-based drug discovery Lead-likeness Ligand efficiency

Methyl 2-(furan-2-ylformamido)propanoate (CAS 2188260-80-0) is a furan-containing N-acyl amino acid methyl ester with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol. The compound features a furan-2-carbonyl moiety linked via an amide bond to the α-nitrogen of alanine, with the carboxylic acid terminus protected as a methyl ester.

Molecular Formula C9H11NO4
Molecular Weight 197.19
CAS No. 2188260-80-0
Cat. No. B2541062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(furan-2-ylformamido)propanoate
CAS2188260-80-0
Molecular FormulaC9H11NO4
Molecular Weight197.19
Structural Identifiers
SMILESCC(C(=O)OC)NC(=O)C1=CC=CO1
InChIInChI=1S/C9H11NO4/c1-6(9(12)13-2)10-8(11)7-4-3-5-14-7/h3-6H,1-2H3,(H,10,11)
InChIKeyWNQAJUYLFLETEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(furan-2-ylformamido)propanoate (CAS 2188260-80-0): Structural Identity and Procurement Baseline


Methyl 2-(furan-2-ylformamido)propanoate (CAS 2188260-80-0) is a furan-containing N-acyl amino acid methyl ester with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol [1]. The compound features a furan-2-carbonyl moiety linked via an amide bond to the α-nitrogen of alanine, with the carboxylic acid terminus protected as a methyl ester. Commercially, it is available as a racemic mixture and is supplied at ≥95% purity . The compound is primarily classified as a synthetic building block or research intermediate, not as a final active pharmaceutical ingredient. Its structural simplicity, combined with the presence of the electron-rich furan heterocycle and a protected amino acid scaffold, positions it as a modular precursor for medicinal chemistry derivatization campaigns.

Why Generic Substitution of Methyl 2-(furan-2-ylformamido)propanoate Can Compromise Research Outcomes


Furan-2-ylformamido propanoate derivatives are not interchangeable commodities. Critical molecular features—including ester vs. free acid state, stereochemistry (S-enantiomer vs. racemate), and N-substitution pattern—generate discrete profiles in lipophilicity, hydrogen-bonding capacity, and metabolic stability. Substituting the methyl ester (target compound) with the corresponding free carboxylic acid (CAS 462599-69-5 or 5652-37-9) alters LogP by approximately 1–3 units, fundamentally changing membrane permeability and distribution behavior [1]. Replacing the simple N-furoyl alanine scaffold with bulkier analogs such as Furalaxyl (MW 301.34) or WAY-322454 (MW 291.27) introduces significant steric bulk and additional aromatic interactions . The choice between racemate and single enantiomer further affects chiral recognition in biological assays. Each of these variables can produce divergent results in structure-activity relationship (SAR) studies, meaning uncontrolled substitution risks confounding experimental data and wasting resources.

Quantitative Differentiation Evidence: Methyl 2-(furan-2-ylformamido)propanoate vs. Closest Analogs


Molecular Weight Advantage: Minimal Scaffold for Fragment-Based Screening vs. Furalaxyl and WAY-322454

Methyl 2-(furan-2-ylformamido)propanoate (MW 197.19) is substantially smaller than two of its nearest commercially available furoyl alanine ester analogs: Furalaxyl (MW 301.34) and WAY-322454 (MW 291.27) [1]. This 34–35% lower molecular weight positions the target compound within fragment-like chemical space (MW < 300 Da, ideally < 250 Da), making it more suitable as a starting point for fragment-based lead discovery where higher ligand efficiency is achievable upon subsequent growth [1]. Furalaxyl, an agrochemical fungicide with a bulky N-(2,6-dimethylphenyl) substituent, and WAY-322454, bearing a 2-fluorobenzyl ester, are closer to lead-like or drug-like space and are less amenable to fragment elaboration strategies.

Fragment-based drug discovery Lead-likeness Ligand efficiency

Lipophilicity Differentiation: Ester vs. Free Acid — LogP Implications for Membrane Permeability

The target methyl ester possesses substantially higher lipophilicity than its corresponding free carboxylic acid analogs. The free acid (2S)-2-(furan-2-ylformamido)propanoic acid (CAS 462599-69-5) has a computed LogP of 0.15–0.16 (JChem) and LogD₇.₄ of –3.23, reflecting its ionized state at physiological pH [1]. The structurally related 3-(furan-2-ylformamido)propanoic acid (CAS 5652-37-9) reports an experimental LogP of –0.177 . While the methyl ester's LogP has not been experimentally determined in peer-reviewed literature, esterification of carboxylic acids consistently increases LogP by approximately 1.5–2.5 log units due to masking of the ionizable carboxyl group. This predicts the target compound's LogP to be in the range of 1.5–2.5, representing a >100-fold increase in octanol-water partition coefficient relative to the free acid forms.

Lipophilicity Membrane permeability Prodrug design

Stereochemical Scope: Racemate (CAS 2188260-80-0) vs. Single (S)-Enantiomer (CAS 17107-27-6)

Methyl 2-(furan-2-ylformamido)propanoate is commercially supplied under two distinct CAS registries: 2188260-80-0 (racemic mixture) and 17107-27-6 (S-enantiomer) . Both are available at ≥95% purity [1]. The racemate (target compound) provides a cost-effective entry point for initial SAR exploration or for applications where stereochemistry is irrelevant (e.g., achiral analytical method development). The single enantiomer commands a price premium (e.g., $657.50 per 50 mg from Biosynth ) but is essential for enantioselective biological assays.

Stereochemistry Chiral resolution Enantioselective synthesis

Hydrogen-Bond Donor/Acceptor Profile: Differentiating from N,N-Disubstituted Furoyl Alanine Esters

The target compound retains the secondary amide N–H proton (one hydrogen-bond donor), which is absent in N,N-disubstituted analogs such as Furalaxyl. Furalaxyl, with an N-(2,6-dimethylphenyl) substituent, loses the amide N–H donor capability entirely, reducing its HBD count from 1 (target) to 0 . This single H-bond donor may critically influence binding to biological targets that require an amide N–H for key hydrogen-bond interactions. Conversely, the free carboxylic acid analogs possess two HBDs (carboxylic acid O–H plus amide N–H), which may engage in different intermolecular interaction patterns.

Hydrogen bonding Crystal engineering Target engagement

Structural Minimalism: Lower Rotatable Bond Count vs. WAY-322454 and Furalaxyl

The target compound has 3 rotatable bonds (ester C–O, amide C–N, and alanine Cα–C bonds), as confirmed by Chembase data for the structurally analogous free acid which also reports 3 rotatable bonds [1]. WAY-322454 (2-fluorobenzyl ester) introduces additional rotatable bonds through the benzyl ester linkage, increasing conformational flexibility. Furalaxyl contains additional rotatable bonds from the N-(2,6-dimethylphenyl) group. Lower rotatable bond count in the target translates to reduced entropic penalty upon binding, which is favorable for achieving high ligand efficiency in fragment-based approaches.

Conformational flexibility Entropic penalty Bioavailability prediction

BindingDB Annotations: Limited Target Engagement Data Indicates Research-Grade Selectivity Profiling Required

A related furan-2-ylformamido compound (BindingDB ID: BDBM50371962, CHEMBL155396) has been profiled against three human enzymes [1]. It showed negligible inhibition of fatty-acid amide hydrolase (FAAH; IC₅₀ >40,000 nM) and weak inhibition of cocaine esterase/carboxylesterase (IC₅₀ = 309 nM in human liver microsomes). While this data does not directly correspond to the target compound, it provides class-level evidence that furan-2-ylformamido propanoate derivatives can exhibit measurable but modest enzyme inhibition, with selectivity potentially achievable across related serine hydrolase family members.

Enzyme inhibition FAAH Carboxylesterase Selectivity screening

Optimal Research and Industrial Application Scenarios for Methyl 2-(furan-2-ylformamido)propanoate


Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 197.19 g/mol and only 3 rotatable bonds, methyl 2-(furan-2-ylformamido)propanoate occupies fragment-like chemical space suitable for inclusion in FBDD screening libraries [1]. Its combination of a hydrogen-bond donor (amide N–H), hydrogen-bond acceptors (furan oxygen, ester carbonyl, amide carbonyl), and aromatic furan ring provides diverse pharmacophoric elements for target engagement. The methyl ester form ensures adequate membrane permeability for cell-based fragment screens, distinguishing it from the poorly permeable free acid analogs [2].

Synthetic Intermediate for Nonactic Acid Analog Preparation

2-Substituted furan derivatives, including furoyl amino acid esters, serve as key intermediates in the malonylation/decarbalkoxylation sequence toward nonactic acid analogs [3]. Nonactic acid is the monomeric building block of the macrotetrolide antibiotic nonactin, an efflux pump inhibitor with activity against multidrug-resistant cancer cells [4]. Methyl 2-(furan-2-ylformamido)propanoate provides a functionalized furan scaffold poised for further elaboration into hydrophobic nonactic acid derivatives.

Enzyme Selectivity Probe or Negative Control in Serine Hydrolase Panels

Class-level BindingDB evidence suggests that furan-2-ylformamido propanoate derivatives exhibit weak to moderate inhibition of serine hydrolases, with apparent selectivity between FAAH (IC₅₀ >40,000 nM) and carboxylesterase (IC₅₀ ~309 nM) [5]. The target compound can therefore be deployed as a tool compound in enzyme selectivity profiling panels, either as a negative control for FAAH assays or as a starting scaffold for carboxylesterase inhibitor optimization.

Medicinal Chemistry Scaffold Derivatization via Furan Electrophilic Substitution

The electron-rich furan ring in the target compound is susceptible to electrophilic aromatic substitution (e.g., bromination, nitration, Vilsmeier-Haack formylation), enabling systematic SAR exploration at the furan C5 position . The methyl ester and amide functionalities remain orthogonal to furan ring modifications, allowing parallel diversification of the heterocycle while preserving the amino acid ester core for subsequent coupling or hydrolysis.

Quote Request

Request a Quote for methyl 2-(furan-2-ylformamido)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.